2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromine and fluorine substituted phenyl group attached to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a thiol compound under specific conditions. The reaction may proceed through a series of steps including nucleophilic substitution and oxidation reactions. Common reagents used in the synthesis include bases such as sodium ethoxide and solvents like ethanol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylboronic acid
- 4-Bromo-3-fluorophenol
- 2-(4-Bromo-3-fluorophenyl)propanenitrile
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
Uniqueness
2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the thiobenzaldehyde moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12BrFOS |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-[3-(4-bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12BrFOS/c17-14-7-5-12(9-15(14)18)16(19)8-6-11-3-1-2-4-13(11)10-20/h1-5,7,9-10H,6,8H2 |
InChI Key |
CMJFPIIJLJVNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C=S |
Origin of Product |
United States |
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